Cas no 2228519-08-0 (2,2-difluoro-1-(3-fluoro-5-methylphenyl)cyclopropan-1-amine)

2,2-Difluoro-1-(3-fluoro-5-methylphenyl)cyclopropan-1-amine is a fluorinated cyclopropylamine derivative with potential applications in pharmaceutical and agrochemical research. Its unique structure, featuring difluorinated cyclopropane and a fluoro-methyl-substituted phenyl ring, enhances its stability and bioactivity. The presence of fluorine atoms improves metabolic resistance and binding affinity, making it a valuable intermediate for drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. The compound's rigid cyclopropane core contributes to conformational control, which is advantageous in designing selective bioactive molecules. Suitable for synthetic organic chemistry applications, it offers versatility in further functionalization while maintaining high purity and reactivity under controlled conditions.
2,2-difluoro-1-(3-fluoro-5-methylphenyl)cyclopropan-1-amine structure
2228519-08-0 structure
Product name:2,2-difluoro-1-(3-fluoro-5-methylphenyl)cyclopropan-1-amine
CAS No:2228519-08-0
MF:C10H10F3N
MW:201.188313007355
CID:6310335
PubChem ID:165684723

2,2-difluoro-1-(3-fluoro-5-methylphenyl)cyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2,2-difluoro-1-(3-fluoro-5-methylphenyl)cyclopropan-1-amine
    • EN300-1956153
    • 2228519-08-0
    • Inchi: 1S/C10H10F3N/c1-6-2-7(4-8(11)3-6)9(14)5-10(9,12)13/h2-4H,5,14H2,1H3
    • InChI Key: JBZZALVYVRMKPB-UHFFFAOYSA-N
    • SMILES: FC1(CC1(C1C=C(C=C(C)C=1)F)N)F

Computed Properties

  • Exact Mass: 201.07653381g/mol
  • Monoisotopic Mass: 201.07653381g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 26Ų

2,2-difluoro-1-(3-fluoro-5-methylphenyl)cyclopropan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1956153-0.25g
2,2-difluoro-1-(3-fluoro-5-methylphenyl)cyclopropan-1-amine
2228519-08-0
0.25g
$1328.0 2023-09-17
Enamine
EN300-1956153-2.5g
2,2-difluoro-1-(3-fluoro-5-methylphenyl)cyclopropan-1-amine
2228519-08-0
2.5g
$2828.0 2023-09-17
Enamine
EN300-1956153-5.0g
2,2-difluoro-1-(3-fluoro-5-methylphenyl)cyclopropan-1-amine
2228519-08-0
5g
$4184.0 2023-06-01
Enamine
EN300-1956153-0.05g
2,2-difluoro-1-(3-fluoro-5-methylphenyl)cyclopropan-1-amine
2228519-08-0
0.05g
$1212.0 2023-09-17
Enamine
EN300-1956153-1.0g
2,2-difluoro-1-(3-fluoro-5-methylphenyl)cyclopropan-1-amine
2228519-08-0
1g
$1442.0 2023-06-01
Enamine
EN300-1956153-0.5g
2,2-difluoro-1-(3-fluoro-5-methylphenyl)cyclopropan-1-amine
2228519-08-0
0.5g
$1385.0 2023-09-17
Enamine
EN300-1956153-1g
2,2-difluoro-1-(3-fluoro-5-methylphenyl)cyclopropan-1-amine
2228519-08-0
1g
$1442.0 2023-09-17
Enamine
EN300-1956153-0.1g
2,2-difluoro-1-(3-fluoro-5-methylphenyl)cyclopropan-1-amine
2228519-08-0
0.1g
$1269.0 2023-09-17
Enamine
EN300-1956153-10g
2,2-difluoro-1-(3-fluoro-5-methylphenyl)cyclopropan-1-amine
2228519-08-0
10g
$6205.0 2023-09-17
Enamine
EN300-1956153-5g
2,2-difluoro-1-(3-fluoro-5-methylphenyl)cyclopropan-1-amine
2228519-08-0
5g
$4184.0 2023-09-17

Additional information on 2,2-difluoro-1-(3-fluoro-5-methylphenyl)cyclopropan-1-amine

Comprehensive Overview of 2,2-Difluoro-1-(3-fluoro-5-methylphenyl)cyclopropan-1-amine (CAS No. 2228519-08-0)

2,2-Difluoro-1-(3-fluoro-5-methylphenyl)cyclopropan-1-amine is a fluorinated cyclopropane derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. With the CAS number 2228519-08-0, this compound is often explored for its potential applications in drug discovery, particularly in the development of novel enzyme inhibitors and receptor modulators. The presence of multiple fluorine atoms enhances its metabolic stability and bioavailability, making it a valuable candidate for medicinal chemistry.

In recent years, the demand for fluorinated cyclopropane derivatives has surged, driven by their role in optimizing drug-like properties. Researchers frequently search for terms like "fluorinated amine synthesis" or "cyclopropane-based drug candidates", reflecting the growing interest in this chemical space. The compound’s 3-fluoro-5-methylphenyl moiety further contributes to its lipophilicity, a critical factor in crossing biological membranes. This aligns with current trends in precision medicine, where molecular tweaks are tailored to improve therapeutic efficacy.

From a synthetic chemistry perspective, 2,2-difluoro-1-(3-fluoro-5-methylphenyl)cyclopropan-1-amine exemplifies advancements in stereoselective cyclopropanation techniques. Laboratories worldwide are investigating scalable routes to produce such motifs efficiently, addressing challenges like regioselectivity and yield optimization. Keywords such as "fluorinated cyclopropane synthesis" and "amine-functionalized cyclopropanes" frequently appear in academic and industrial queries, underscoring the compound’s relevance.

Beyond pharmaceuticals, this compound’s potential extends to material science, where fluorinated aromatics are prized for their thermal and chemical resistance. Searches for "high-performance fluorinated materials" or "advanced aromatic amines" often intersect with discussions about derivatives like CAS 2228519-08-0. Its stability under harsh conditions makes it a candidate for specialty polymers or coatings, though this area remains underexplored compared to biomedical applications.

Environmental and regulatory considerations also shape the discourse around 2,2-difluoro-1-(3-fluoro-5-methylphenyl)cyclopropan-1-amine. With increasing scrutiny on sustainable fluorochemistry, researchers are evaluating greener synthesis methods and biodegradability profiles. Queries like "eco-friendly fluorinated compounds" highlight the need to balance innovation with environmental responsibility—a theme resonating across chemical industries.

In summary, 2,2-difluoro-1-(3-fluoro-5-methylphenyl)cyclopropan-1-amine (CAS 2228519-08-0) represents a versatile scaffold with cross-disciplinary appeal. Its integration into drug design, material engineering, and green chemistry initiatives reflects the evolving priorities of modern science. As search trends continue to emphasize "fluorine in drug development" and "cyclopropane ring applications", this compound remains a focal point for innovation.

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